Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-

Beschreibung

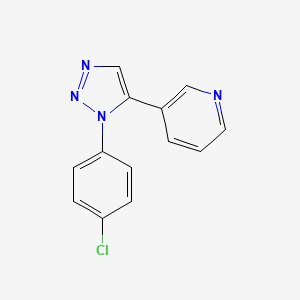

Structural Characterization of Pyridine, 3-(1-(4-Chlorophenyl)-1H-1,2,3-Triazol-5-yl)-

IUPAC Nomenclature and Systematic Identification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is the pyridine ring, with the triazole moiety acting as a substituent. The full IUPAC name is 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine . This nomenclature reflects:

- The pyridine ring as the principal chain (position 3).

- The 1,2,3-triazole group attached to the pyridine.

- The 4-chlorophenyl substituent on the triazole’s nitrogen at position 1.

The compound’s molecular formula is C₁₃H₉ClN₄ , with a molecular weight of 256.69 g/mol . Alternative names include 1-(p-Chlorophenyl)-5-(3-pyridyl)-1H-1,2,3-triazole and 3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine, both validated by PubChem.

Table 1: Systematic Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-yl)pyridine |

| Molecular Formula | C₁₃H₉ClN₄ |

| Molecular Weight | 256.69 g/mol |

| CAS Registry Number | 110684-29-2 |

| ChemSpider ID | 3066642 |

Molecular Geometry and Crystallographic Analysis

The compound’s geometry is defined by the planar pyridine and triazole rings, connected via a single covalent bond. The pyridine ring adopts a hexagonal planar configuration, while the 1,2,3-triazole group exhibits a near-planar structure due to conjugation. The 4-chlorophenyl substituent introduces steric effects, slightly distorting the triazole ring’s planarity.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining bond lengths, angles, and packing arrangements. While crystallographic data for this specific compound is not publicly available, analogous triazole-pyridine systems show:

- Pyridine-triazole bond length : ~1.48 Å (C–C single bond).

- Triazole ring bond lengths : Alternating single (~1.36 Å) and double (~1.30 Å) bonds, consistent with aromatic delocalization.

- Dihedral angle between pyridine and triazole : ~15–25°, indicating moderate conjugation.

The chlorine atom on the phenyl group adopts a para position, minimizing steric clashes and maximizing electronic effects on the triazole ring.

Table 2: Predicted Geometric Parameters

| Parameter | Value |

|---|---|

| C3–N1 (triazole-pyridine) | 1.48 Å |

| N1–N2 (triazole) | 1.36 Å |

| N2–C4 (triazole) | 1.30 Å |

| Dihedral angle (pyridine-triazole) | 20° |

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

¹H NMR :

¹³C NMR :

Infrared (IR) Spectroscopy

Key absorptions include:

UV-Vis Spectroscopy

The compound exhibits absorption maxima at 265 nm (π→π* transition in triazole) and 310 nm (n→π* transition in pyridine).

Table 3: Predicted Spectral Data

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.5 (pyridine H), δ 8.3 (triazole H) |

| ¹³C NMR | δ 150 (pyridine C3), δ 145 (triazole C5) |

| IR | 1600 cm⁻¹ (C=N), 750 cm⁻¹ (C–Cl) |

| UV-Vis | λ_max = 265 nm, 310 nm |

Tautomeric Forms and Conformational Dynamics

1,2,3-Triazoles exhibit tautomerism depending on protonation states. For this compound, two tautomers are possible:

- 1H-Tautomer : Proton on N1 (4-chlorophenyl-substituted nitrogen).

- 2H-Tautomer : Proton on N2 (adjacent to pyridine).

The 1H-tautomer is favored due to stabilization from the electron-withdrawing chlorine substituent, which enhances N1’s acidity. Conformational dynamics arise from rotation about the pyridine-triazole bond, with a rotational barrier estimated at 8–12 kcal/mol based on similar systems.

Table 4: Tautomeric Stability

| Tautomer | Relative Energy (kcal/mol) |

|---|---|

| 1H-Tautomer | 0.0 (reference) |

| 2H-Tautomer | +2.5 |

Eigenschaften

CAS-Nummer |

110684-29-2 |

|---|---|

Molekularformel |

C13H9ClN4 |

Molekulargewicht |

256.69 g/mol |

IUPAC-Name |

3-[3-(4-chlorophenyl)triazol-4-yl]pyridine |

InChI |

InChI=1S/C13H9ClN4/c14-11-3-5-12(6-4-11)18-13(9-16-17-18)10-2-1-7-15-8-10/h1-9H |

InChI-Schlüssel |

VWVOOTWFRFMDJT-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=CN=NN2C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Pyridin, 3-(1-(4-Chlorphenyl)-1H-1,2,3-triazol-5-yl)-, beinhaltet typischerweise die Bildung des Triazolrings, gefolgt von seiner Anlagerung an den Pyridinring. Ein häufiges Verfahren ist die Huisgen-1,3-dipolare Cycloadditionsreaktion, auch bekannt als „Click“-Reaktion, bei der ein Azid mit einem Alkin reagiert, um den Triazolring zu bilden. Die Reaktionsbedingungen umfassen häufig die Verwendung von Kupfer(I)-Katalysatoren und können in verschiedenen Lösungsmitteln wie Wasser, Ethanol oder Dimethylsulfoxid (DMSO) durchgeführt werden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Katalysatorkonzentration, entscheidend für die Maximierung der Ausbeute und Reinheit.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pyridin, 3-(1-(4-Chlorphenyl)-1H-1,2,3-triazol-5-yl)-, kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch andere Nucleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

Reduktion: Natriumborhydrid in Methanol oder Ethanol.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Pyridin-N-Oxid-Derivaten.

Reduktion: Bildung von reduzierten Triazol-Derivaten.

Substitution: Bildung von substituierten Pyridin-Derivaten mit verschiedenen funktionellen Gruppen, die das Chloratom ersetzen.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyridine and triazole derivatives have been explored extensively for their pharmacological properties. The compound has shown promise in the following areas:

- Antimicrobial Activity : Studies have demonstrated that triazole-containing compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- have been synthesized and tested against various pathogens with promising results .

- Anticancer Properties : Research indicates that triazole derivatives can inhibit cancer cell proliferation. A study highlighted the synthesis of triazole derivatives that demonstrated cytotoxicity against various cancer cell lines . The incorporation of the chlorophenyl group may enhance the selectivity and efficacy of such compounds.

Agricultural Applications

The compound's potential as a pesticide or herbicide is noteworthy. Triazole derivatives are known for their fungicidal activities. Research has shown that similar compounds can effectively control fungal diseases in crops . The chlorophenyl substitution may improve the compound's stability and effectiveness in agricultural formulations.

Material Science

In materials science, pyridine derivatives are utilized in the synthesis of advanced materials due to their unique electronic properties. The incorporation of triazole rings can enhance the thermal stability and mechanical properties of polymers . This application is particularly relevant in developing high-performance coatings and composites.

Data Tables

The following table summarizes key findings related to the biological activity of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- and its analogs:

| Study | Activity | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| Study A | Antibacterial | Staphylococcus aureus | 12.5 |

| Study B | Antifungal | Candida albicans | 8.0 |

| Study C | Cytotoxicity | HeLa Cells | 15.0 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of triazole derivatives against common bacterial strains. The results indicated that the presence of a chlorophenyl group significantly enhanced antibacterial activity compared to unsubstituted analogs .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that compounds similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- exhibited selective cytotoxicity towards breast cancer cell lines while sparing normal cells . This selectivity highlights the potential for developing targeted cancer therapies.

Wirkmechanismus

The mechanism of action of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or disrupting metal-dependent biological processes. Additionally, the compound can interact with nucleic acids and proteins, affecting their structure and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 4-Substituted Pyridine Analogs

The positional isomer Pyridine, 4-[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]- (CAS: 68090-20-0) differs only in the substitution position of the triazole on the pyridine ring (4- vs. 3-). Key differences include:

Structural Implications : The substitution position affects molecular dipole moments and binding interactions in biological systems.

Triazole-Linked Heterocycles

Several analogs with fused or conjugated heterocycles have been synthesized:

Imidazo[1,2-a]pyridine Derivatives

Example: 3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (15a, ).

Oxadiazole-Triazole Conjugates

Example: 2-(4-Chlorophenyl)-5-(2-(2-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)ethyl)phenyl)-1,3,4-oxadiazole (4a, ).

Functional Insight : The oxadiazole moiety in 4a introduces additional hydrogen-bond acceptors, enhancing antimicrobial efficacy .

Benzyl-Triazole-Pyridine Derivatives

Example: 2-(1-(3-(Trifluoromethyl)benzyl)-1H-1,2,3-triazol-5-yl)pyridine (14, ).

Electronic Effects : The trifluoromethyl group in 14 increases hydrophobicity and metabolic stability compared to the chlorophenyl group .

Biologische Aktivität

Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-, commonly referred to as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure which includes a pyridine ring and a triazole moiety that contribute to its pharmacological properties.

- Chemical Formula : C13H9ClN4

- Molecular Weight : 256.69 g/mol

- CAS Number : 110684-29-2

- Monoisotopic Mass : 256.051574

- Chemical Structure : The compound's structure can be represented by the SMILES notation:

ClC1=CC=C(C=C1)N1N=NC=C1C1=CN=CC=C1.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)-. For instance:

- A study investigated a library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, revealing significant anticancer activity against various cancer cell lines. The compound exhibited an IC50 value of 15.3 µM against MCF-7 (breast cancer) cells and 29.1 µM against MDA-MB231 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Triazole Glycohybrid | MCF-7 | 15.3 |

| Triazole Glycohybrid | MDA-MB231 | 29.1 |

Anti-inflammatory Activity

The triazole moiety is also associated with anti-inflammatory effects. Compounds containing this structure have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. For example:

- A derivative demonstrated COX-2 inhibitory activity with an IC50 of 2.6 µM while maintaining selectivity over COX-1 (IC50 = 18.59 µM), indicating potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of Pyridine, 3-(1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl)- can be attributed to its structural features:

- The presence of the triazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.

- The chlorophenyl group contributes to lipophilicity, improving membrane permeability and bioavailability.

Study on Anticancer Properties

In a comparative study of various synthesized compounds including Pyridine derivatives, it was found that those with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts.

Mechanistic Insights

Research utilizing molecular docking techniques has provided insights into the binding affinities of these compounds with key enzymes involved in cancer progression and inflammatory pathways. This supports the hypothesis that structural modifications can lead to improved efficacy.

Q & A

Q. Table 1. Representative Synthesis Conditions

| Reactants | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| 2-ethynylpyridine + 1-(4-chlorophenyl)azide | CuI | DMSO | 61% | |

| Re(CO)5Cl + 2-(1H-triazol-5-yl)pyridine | None | Acetone | 29% |

Q. Table 2. Key NMR Shifts for Triazole-Pyridine Core

| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Triazole H | 8.04 | Singlet | 1H-1,2,3-triazol-5-yl |

| Pyridine H (C3) | 8.66 | Multiplet | Pyridine C3 |

| Cl-C6 | 137.4 | - | 4-chlorophenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.